molecular formula C11H19NO2S-2 B13809073 Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci)

Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci)

Katalognummer: B13809073
Molekulargewicht: 229.34 g/mol
InChI-Schlüssel: KZXTXCSCNWHWKL-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring The compound is characterized by the presence of a thienyl group, which is a sulfur-containing aromatic ring, and an ethyl group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) typically involves the reaction of piperidine with a thienyl derivative under specific conditions. One common method involves the use of a thienyl sulfone as a starting material. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thienyl sulfone group to a thienyl sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or the thienyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl sulfone group can yield sulfoxides or sulfones, while reduction can produce thienyl sulfides or thiols.

Wissenschaftliche Forschungsanwendungen

Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials, catalysts, and ligands.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of new biochemical assays and probes.

    Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-4-methyl-(9ci): This compound is similar in structure but has a methyl group instead of an ethyl group attached to the piperidine ring.

    Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-3-ethyl-(9ci): This compound has the ethyl group attached to a different position on the piperidine ring.

Uniqueness

Piperidine,1-(2,3-dihydro-1,1-dioxido-3-thienyl)-2-ethyl-(9ci) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position of the piperidine ring may confer distinct properties compared to other similar compounds, such as differences in binding affinity to molecular targets or variations in chemical stability.

Eigenschaften

Molekularformel

C11H19NO2S-2

Molekulargewicht

229.34 g/mol

IUPAC-Name

1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylpiperidine

InChI

InChI=1S/C11H21NO2S/c1-2-10-5-3-4-7-12(10)11-6-8-15(13,14)9-11/h6,8,10-11,13-14H,2-5,7,9H2,1H3/p-2

InChI-Schlüssel

KZXTXCSCNWHWKL-UHFFFAOYSA-L

Kanonische SMILES

CCC1CCCCN1C2CS(C=C2)([O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.